Cas no 1444-12-8 (Methyl 1-methyl-1H-indole-4-carboxylate)

Methyl 1-methyl-1H-indole-4-carboxylate is a versatile indole derivative widely used in organic synthesis and pharmaceutical research. Its key advantages include a stable ester functional group, which facilitates further chemical modifications, and the presence of a methyl-substituted indole core, enhancing its reactivity in heterocyclic chemistry. The compound serves as a valuable intermediate in the synthesis of biologically active molecules, particularly in the development of agrochemicals and medicinal compounds. Its well-defined structure and high purity make it suitable for precise synthetic applications. The methyl ester group also improves solubility in common organic solvents, streamlining its use in laboratory-scale and industrial processes.
Methyl 1-methyl-1H-indole-4-carboxylate structure
1444-12-8 structure
商品名:Methyl 1-methyl-1H-indole-4-carboxylate
CAS番号:1444-12-8
MF:C11H11NO2
メガワット:189.2105
MDL:MFCD09839048
CID:1024698
PubChem ID:12396110

Methyl 1-methyl-1H-indole-4-carboxylate 化学的及び物理的性質

名前と識別子

    • 1-methyl-1H-Indole-4-carboxylic acid methyl ester
    • Methyl 1-methyl-1H-indole-4-carboxylate
    • 1-Methyl-4-carbmethoxyindole
    • 1-Methyl-4-carbomethoxyindole
    • 1-Methyl-indol-carbonsaeure-(4)-methylester
    • 1-methyl-indole-4-carboxylic acid methyl ester
    • ACMC-209cso
    • AK-92821
    • ANW-20854
    • CTK0B3162
    • methyl 1-methyl-4-indolecarboxylate
    • Methyl-1-methylindol-4-carboxylat
    • SureCN701556
    • Methyl 1-methylindole-4-carboxylate
    • 1H-Indole-4-carboxylic acid, 1-methyl-, methyl ester
    • HVQOOSBDNRKUDW-UHFFFAOYSA-N
    • methyl (N-methyl)-indole4-carboxylate
    • methyl (N-methyl)-indole-4-carboxylate
    • SY022480
    • ST2413219
    • V3326
    • AKOS006239305
    • AS-8599
    • DB-230671
    • DTXSID50496232
    • Methyl1-methyl-1H-indole-4-carboxylate
    • BAA44412
    • 1444-12-8
    • MFCD09839048
    • SCHEMBL701556
    • CS-0042590
    • MDL: MFCD09839048
    • インチ: 1S/C11H11NO2/c1-12-7-6-8-9(11(13)14-2)4-3-5-10(8)12/h3-7H,1-2H3
    • InChIKey: HVQOOSBDNRKUDW-UHFFFAOYSA-N
    • ほほえんだ: O(C([H])([H])[H])C(C1C([H])=C([H])C([H])=C2C=1C([H])=C([H])N2C([H])([H])[H])=O

計算された属性

  • せいみつぶんしりょう: 189.078978594g/mol
  • どういたいしつりょう: 189.078978594g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 229
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 31.2
  • 疎水性パラメータ計算基準値(XlogP): 1.9

Methyl 1-methyl-1H-indole-4-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
M338483-50mg
Methyl 1-Methyl-1H-indole-4-carboxylate
1444-12-8
50mg
$ 50.00 2022-06-03
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M71220-100mg
Methyl 1-methyl-1H-indole-4-carboxylate
1444-12-8 95%
100mg
¥109.0 2022-04-27
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M71220-5g
Methyl 1-methyl-1H-indole-4-carboxylate
1444-12-8 95%
5g
¥1549.0 2022-04-27
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-US136-200mg
Methyl 1-methyl-1H-indole-4-carboxylate
1444-12-8 95%
200mg
192.0CNY 2021-08-04
Chemenu
CM147505-10g
Methyl 1-methyl-1H-indole-4-carboxylate
1444-12-8 95%
10g
$468 2021-08-05
Alichem
A199007506-5g
Methyl 1-methyl-1H-indole-4-carboxylate
1444-12-8 95%
5g
$294.00 2022-04-02
Alichem
A199007506-25g
Methyl 1-methyl-1H-indole-4-carboxylate
1444-12-8 95%
25g
$1,123.20 2022-04-02
Apollo Scientific
OR110447-1g
Methyl 1-methyl-1H-indole-4-carboxylate
1444-12-8
1g
£60.00 2025-02-19
eNovation Chemicals LLC
D952092-5g
1H-Indole-4-carboxylic acid, 1-methyl-, methyl ester
1444-12-8 97%
5g
$165 2024-06-08
Fluorochem
210072-5g
Methyl 1-methyl-1H-indole-4-carboxylate
1444-12-8 95%
5g
£196.00 2022-03-01

Methyl 1-methyl-1H-indole-4-carboxylate 関連文献

Methyl 1-methyl-1H-indole-4-carboxylateに関する追加情報

Methyl 1-methyl-1H-indole-4-carboxylate (CAS No. 1444-12-8): An Overview of Its Properties, Applications, and Recent Research

Methyl 1-methyl-1H-indole-4-carboxylate (CAS No. 1444-12-8) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound, also known as Methyl 1-methylindole-4-carboxylate, is characterized by its unique structural features and diverse applications. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and recent advancements in the study of Methyl 1-methyl-1H-indole-4-carboxylate.

Chemical Properties and Structure

Methyl 1-methyl-1H-indole-4-carboxylate is a derivative of indole, a heterocyclic aromatic organic compound with a distinctive structure. The compound features a methyl group attached to the nitrogen atom of the indole ring and a carboxylate ester group at the 4-position. This unique arrangement contributes to its stability and reactivity in various chemical reactions. The molecular formula of Methyl 1-methyl-1H-indole-4-carboxylate is C12H13NO2, with a molecular weight of approximately 203.23 g/mol.

The physical properties of Methyl 1-methyl-1H-indole-4-carboxylate include its appearance as a white crystalline solid at room temperature. It is soluble in common organic solvents such as ethanol, methanol, and dichloromethane but has limited solubility in water. These properties make it suitable for use in various synthetic processes and analytical techniques.

Synthesis Methods

The synthesis of Methyl 1-methyl-1H-indole-4-carboxylate can be achieved through several well-established methods. One common approach involves the esterification of 1-methylindole-4-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. This reaction typically proceeds under reflux conditions to ensure complete conversion to the desired ester product.

Another method involves the reaction of 1-methylindole with methyl chloroformate in the presence of a base such as triethylamine or pyridine. This method offers high yields and purity, making it suitable for large-scale production. Additionally, recent advancements in green chemistry have led to the development of more environmentally friendly synthesis routes using microwave-assisted reactions and catalytic systems.

Biological Activities and Applications

Methyl 1-methyl-1H-indole-4-carboxylate has been extensively studied for its biological activities and potential therapeutic applications. One notable area of research is its role as an inhibitor of specific enzymes involved in various biological pathways. For instance, studies have shown that this compound can inhibit the activity of monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters such as serotonin and dopamine.

In addition to its enzymatic inhibition properties, Methyl 1-methyl-1H-indole-4-carboxylate has demonstrated potential as an anti-inflammatory agent. Research conducted on animal models has indicated that this compound can reduce inflammation by modulating the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that it may have therapeutic potential in treating inflammatory diseases such as arthritis and colitis.

Recent Research Developments

The field of medicinal chemistry has seen significant advancements in the study of indole derivatives like Methyl 1-methyl-1H-indole-4-carboxylate. Recent research has focused on optimizing the structure and properties of these compounds to enhance their biological activities and reduce potential side effects.

A study published in the Journal of Medicinal Chemistry explored the use of computational methods to design novel derivatives of Methyl 1-methyl-1H-indole-4-carboxylate with improved pharmacological profiles. The researchers used molecular docking simulations to identify key interactions between the compound and its target enzymes, leading to the development of more potent inhibitors with enhanced selectivity.

Another notable study investigated the use of Methyl 1-methyl-1H-indole-4-carboxylate in combination therapy for cancer treatment. The results showed that this compound could enhance the efficacy of conventional chemotherapeutic agents by sensitizing cancer cells to apoptosis. This synergistic effect has significant implications for developing more effective cancer treatment strategies.

Conclusion

In conclusion, Methyl 1-methyl-1H-indole-4-carboxylate (CAS No. 1444-12-8) is a versatile organic compound with a wide range of applications in chemistry, biology, and pharmaceutical research. Its unique chemical structure and properties make it an attractive candidate for various synthetic processes and biological studies. Recent research has highlighted its potential as an enzyme inhibitor, anti-inflammatory agent, and cancer treatment adjunct, underscoring its significance in advancing medical science.

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